3-chloro-4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-Chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, as well as a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chloro-4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile group.
Final Coupling: The final step involves coupling the tetrazole-substituted phenyl group to the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and tetrazole groups.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
3-Chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the tetrazole ring, can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzamide: Lacks the tetrazole ring, making it less versatile in terms of biological activity.
4-Methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
The presence of both the chloro and methoxy groups, along with the tetrazole ring, makes 3-chloro-4-methoxy-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]benzamide unique. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12ClN5O2 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-2-10(8-13(14)16)15(22)18-11-3-5-12(6-4-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI Key |
DRDNUNWCAPECBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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